molecular formula C10H9BrN2O B13182632 5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B13182632
M. Wt: 253.09 g/mol
InChI Key: WPPZUOKHIPUHOT-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a bromine atom attached to a phenyl ring, an ethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromobenzohydrazide with ethyl chloroformate in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-ethyl-1,2,4-oxadiazole: Lacks the bromine atom, leading to different reactivity and biological activity.

    5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole: The bromine atom is in a different position, affecting its electronic properties and reactivity.

    5-(2-Chlorophenyl)-3-ethyl-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical behavior.

Uniqueness

5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom at the 2-position of the phenyl ring. This specific substitution pattern influences its reactivity, electronic properties, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-(2-bromophenyl)-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3

InChI Key

WPPZUOKHIPUHOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2Br

Origin of Product

United States

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